molecular formula C15H24O2 B1627406 4-(Nonyloxy)phenol CAS No. 53646-83-6

4-(Nonyloxy)phenol

Cat. No. B1627406
CAS RN: 53646-83-6
M. Wt: 236.35 g/mol
InChI Key: IPOLGHIMIPSIJX-UHFFFAOYSA-N
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Description

4-(Nonyloxy)phenol, also known as 1-Nonyl-4-phenol, is an organic compound consisting of a nonyl group attached to the 4-position of phenol . It is related to nonylphenols with branched nonyl groups, which are commercially important detergents .


Synthesis Analysis

The synthesis of substituted phenols like 4-(Nonyloxy)phenol can be achieved via ipso-hydroxylation of arylboronic acids in ethanol . This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions . A wide range of arylboronic acids can be smoothly transformed into substituted phenols in very good to excellent yields without chromatographic purification .


Molecular Structure Analysis

The molecular formula of 4-(Nonyloxy)phenol is C15H24O . The nonyl group can be attached to the phenol ring at various locations, usually the 4- and, to a lesser extent, the 2-positions, and can be either branched or linear .


Chemical Reactions Analysis

Phenols, including 4-(Nonyloxy)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .


Physical And Chemical Properties Analysis

Phenols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses. This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . For 4-(Nonyloxy)phenol, the normal boiling temperature, critical temperature, critical pressure, and density among other properties have been critically evaluated .

Scientific Research Applications

  • Synthesis and Environmental Impact :

    • 4-(Nonyloxy)phenol is a significant environmentally relevant substance due to its role as an endocrine disruptor. Its complexity lies in the mixture of isomers, making it a multi-component problem similar to dioxins or PCBs. The estrogenic effect and degradation behavior of individual 4-nonylphenols are heavily dependent on the structure of the side chain. Therefore, a range of 28 differently branched nonylphenol isomers were synthesized for biological and environmental studies (Boehme et al., 2010).
  • Degradation and Toxicity Reduction :

    • The non-ligninolytic fungus Umbelopsis isabellina was found effective in degrading and reducing the toxicity of nonylphenol, which is known for its estrogen-mimicking activity. The fungus demonstrated potential in the degradation and detoxification of contaminants with endocrine activity (Janicki et al., 2016).
  • Isomer-Specific Determination and Analysis :

    • The isomer-specific determination of 4-nonylphenols using comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry (GC x GC/ToFMS) was carried out, highlighting the importance of identifying individual isomers for accurate risk assessment (Eganhouse et al., 2009).
  • Sorption Behavior in Soils :

    • Research on the partition behavior of 4-nonylphenol between soil and water demonstrated that sorption was influenced by the sorbate structure, with branched and linear isomers behaving differently. This study provided insights into the environmental fate of 4-nonylphenol (Düring et al., 2002).
  • Toxicity and Metabolism in Plant Cell Cultures :

    • The phytotoxicity of 4-n-nonylphenol was tested in different plant cell cultures, revealing its toxicity to most plant cells and varying degrees of growth reduction across species. This study sheds light on the environmental impact of 4-nonylphenol on plant life (Bokern & Harms, 1997).
  • Electrochemical Sensor Development :

    • A novel electrochemical sensor for the determination of 4-nonyl-phenol was developed using a molecularly imprinted polymer, demonstrating potential for practical applications in monitoring environmental levels of 4-nonylphenol (Pan et al., 2015).
  • Biodegradation by Microorganisms :

    • The biodegradation of 4-(1-nonyl)phenol by a Candida maltosa strain isolated from a depuration plant treating wastewater from the textile industry was
    studied, providing insights into the microbial degradation pathways of nonylphenol .
  • Chemical Synthesis and Characterization :

    • The synthesis of 4-(2,4-Dichlorophenoxy)phenol, a pharmaceutical intermediate, was achieved with a total yield of 57.6%. This research contributes to the understanding of the chemical properties and potential applications of phenolic compounds (Quan, 2005).
  • Metabolism and Organ Distribution in Aquatic Species :

    • Studies on the metabolism and organ distribution of nonylphenol in Atlantic salmon after exposure to the compound revealed insights into its in vivo metabolism, including the formation of glucuronide conjugates and hydroxylated compounds. This research is crucial for understanding the environmental impact of nonylphenol on aquatic life (Arukwe et al., 2000).

Safety And Hazards

4-(Nonyloxy)phenol is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation. It is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Given the environmental and health hazards associated with 4-(Nonyloxy)phenol, future research could focus on developing safer alternatives and improving methods for its degradation in the environment .

properties

IUPAC Name

4-nonoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-2-3-4-5-6-7-8-13-17-15-11-9-14(16)10-12-15/h9-12,16H,2-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOLGHIMIPSIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70563071
Record name 4-(Nonyloxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Nonyloxy)phenol

CAS RN

53646-83-6
Record name 4-(Nonyloxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LI Kozlovskaya, VP Volok, AA Shtro… - European Journal of …, 2021 - Elsevier
Emerging and re-emerging viruses periodically cause outbreaks and epidemics all over the world, eventually leading to global events such as the current pandemic of the novel SARS-…
Number of citations: 18 www.sciencedirect.com

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